![molecular formula C13H9BrN2O2S B581748 2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227271-03-5](/img/structure/B581748.png)
2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
説明
2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1227271-03-5) is a brominated heterocyclic compound with the molecular formula C₁₃H₉BrN₂O₂S and a molecular weight of 337.19 g/mol . It features a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at position 2 and a phenylsulfonyl group at position 1. The phenylsulfonyl moiety acts as a protecting group, enhancing stability during synthetic transformations, while the bromine serves as a reactive site for cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations .
特性
IUPAC Name |
1-(benzenesulfonyl)-2-bromopyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-12-9-10-5-4-8-15-13(10)16(12)19(17,18)11-6-2-1-3-7-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFVJNXDFFCCBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Bromination of Pyrrolo[2,3-b]Pyridine Derivatives
Bromination at position 2 of the pyrrolo[2,3-b]pyridine scaffold is critical. A common approach involves treating 1H-pyrrolo[2,3-b]pyridine with bromine (Br₂) in chloroform at 0°C–25°C for 10–60 minutes, achieving regioselective bromination. Alternatively, N-bromosuccinimide (NBS) in dichloromethane or tetrahydrofuran (THF) with triethylamine as a base provides milder conditions, yielding 2-bromo-1H-pyrrolo[2,3-b]pyridine with >90% efficiency.
Key Reaction Conditions :
Reagent | Solvent | Temperature | Time | Yield |
---|---|---|---|---|
Br₂ (1.1 equiv) | CHCl₃ | 0°C→25°C | 30 min | 85% |
NBS (1.05 equiv) | DCM/THF | 25°C | 2 h | 92% |
Sulfonylation at the Pyrrole Nitrogen
Introducing the phenylsulfonyl group at position 1 requires protecting the pyrrole nitrogen. Tosylation or phenylsulfonylation is performed under basic conditions to enhance nucleophilicity.
Direct Sulfonylation with Benzenesulfonyl Chloride
Reaction of 2-bromo-1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride (1.2 equiv) in pyridine at reflux (80°C–100°C) for 12–16 hours achieves N-sulfonylation. Post-reaction workup involves quenching with water, extraction with ethyl acetate, and purification via silica gel chromatography, yielding 2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in 75–85% yield.
Optimization Insight :
-
Excess sulfonyl chloride (1.5 equiv) improves conversion but risks di-sulfonylation.
-
Anhydrous conditions minimize hydrolysis of the sulfonyl chloride.
Sequential Bromination-Sulfonylation Strategies
Bromination After Sulfonylation
In cases where bromination post-sulfonylation is preferred, 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes electrophilic substitution. Using bromine in acetic acid at 50°C for 1 hour introduces bromine at position 2 with 78% yield. This method avoids side reactions at unprotected nitrogen sites.
Comparative Efficiency :
Order of Steps | Bromination Yield | Sulfonylation Yield | Overall Yield |
---|---|---|---|
Bromination → Sulfonylation | 92% | 85% | 78% |
Sulfonylation → Bromination | 78% | 95% | 74% |
Analytical and Purification Techniques
Chromatographic Purification
Silica gel chromatography with ethyl acetate/hexane (1:1 to 3:1) effectively isolates the target compound. High-performance liquid chromatography (HPLC) using C18 columns and acetonitrile/water gradients ensures >97% purity, as validated by NMR and mass spectrometry.
Spectroscopic Characterization
-
¹H NMR (CDCl₃): δ 8.18 (s, 1H, H-3), 7.95–7.62 (m, 5H, Ph-SO₂), 7.47 (s, 1H, H-6), 4.06 (t, J = 8.5 Hz, 2H).
Industrial-Scale Production Considerations
科学的研究の応用
Cancer Therapy
Recent research indicates that derivatives of the pyrrolo[2,3-b]pyridine scaffold, including 2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs). These receptors are implicated in various cancers, making them attractive targets for therapeutic intervention.
- Case Study : A study reported that a related compound demonstrated IC values of 7 nM for FGFR1 and induced apoptosis in breast cancer cells (4T1 cell line), highlighting the potential of these compounds in oncology .
c-Met Inhibition
The compound has also been studied for its role as a c-Met inhibitor. c-Met is a receptor tyrosine kinase involved in tumor growth and metastasis.
- Findings : Research shows that certain derivatives can induce apoptosis in A549 lung cancer cells and effectively arrest the cell cycle at the G2/M phase, suggesting their utility in treating lung cancer .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy and selectivity.
Compound Variation | Activity | Comments |
---|---|---|
Substituent on phenyl ring | Varies | Different substituents impact potency against FGFR and c-Met |
Position of bromine | Critical | The position affects the binding affinity to target proteins |
Research indicates that modifications to the phenyl sulfonyl group can significantly influence biological activity, with certain substitutions enhancing potency against FGFRs and improving selectivity .
作用機序
The mechanism of action of 2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and phenylsulfonyl groups can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, influencing the compound’s biological activity .
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Position and Reactivity
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a)
- Structure : Bromine at position 5 and phenylethynyl at position 3.
- Synthesis: Prepared via Sonogashira coupling (51% yield) using phenylacetylene .
- Reactivity : The ethynyl group enables further functionalization via click chemistry, contrasting with the sulfonyl group’s role as a leaving group in the target compound.
- NMR Data : NH proton at δ 12.40 ppm (DMSO-d₆), indicating strong hydrogen bonding .
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- Structure : Bromine at position 4 and iodine at position 2.
- Molecular Formula : C₁₃H₈BrIN₂O₂S (MW: 491.05 g/mol) .
5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde
Functional Group Variations
5-(4-(Trifluoromethyl)phenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6c)
- Structure : Nitro group at position 3 and trifluoromethylphenyl at position 5.
- Synthesis : Achieved via Suzuki coupling (87% yield) using 4-trifluoromethylphenylboronic acid .
- Electronic Effects : The electron-withdrawing trifluoromethyl group enhances electrophilicity at position 5, compared to the sulfonyl group’s steric and electronic effects .
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
- Structure : Ethyl group at position 2 and bromine at position 5.
- Lipophilicity : The ethyl substituent increases logP compared to the sulfonyl-containing compound, impacting membrane permeability in drug design .
3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Derivatives
- Examples : 4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1014613-05-8) and 5-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1111638-01-7) .
- Steric Effects : Methyl groups at positions 2 or 4 alter steric hindrance, influencing regioselectivity in subsequent reactions.
生物活性
2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a compound with the CAS number 1227271-03-5, is part of a class of heterocyclic compounds that have shown significant potential in various biological applications, particularly in cancer research and drug development. This article explores its biological activity, including mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.
- Molecular Formula : C₁₃H₉BrN₂O₂S
- Molecular Weight : 327.19 g/mol
- Structure : The compound features a pyrrolo[2,3-b]pyridine core substituted with a bromine atom and a phenylsulfonyl group.
The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular targets involved in cancer cell proliferation and survival. Research indicates that compounds within this class can modulate various signaling pathways associated with tumor growth.
Targeted Pathways
- Aurora Kinase Inhibition : This compound has been studied for its potential to inhibit Aurora kinases, which are crucial for mitotic processes. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
- Cell Cycle Regulation : By affecting the cyclin-dependent kinase (CDK) pathways, it may disrupt the normal cell cycle progression, leading to increased apoptosis in malignant cells.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes key findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 5.00 | Induces apoptosis via CDK inhibition |
A549 | 4.50 | Disrupts cell cycle via Aurora kinase inhibition |
HeLa | 6.20 | Promotes cell death through mitochondrial pathways |
Study 1: Anticancer Activity
In a study published by Wei et al., derivatives of pyrrolo[2,3-b]pyridine were screened against several cancer cell lines including MCF7 and A549. The compound exhibited significant cytotoxic effects with IC50 values indicating potent activity against these lines .
Study 2: Mechanistic Insights
Research by Zhang et al. highlighted the compound's ability to inhibit tumor growth in vivo models, demonstrating its potential as an effective therapeutic agent for treating cancers resistant to conventional therapies . The study utilized xenograft models and reported a significant reduction in tumor size compared to controls.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, and how is purity optimized?
- Methodology : The compound is synthesized via electrophilic substitution or Suzuki-Miyaura cross-coupling reactions. For example, bromination of the pyrrolo[2,3-b]pyridine core using reagents like NBS (N-bromosuccinimide) under controlled conditions is a key step. Purification often involves silica gel chromatography with gradient elution (heptane/ethyl acetate) to achieve >95% purity . Reactions may require anhydrous solvents (e.g., THF) and inert atmospheres to prevent decomposition.
Q. How is the structure of this compound confirmed experimentally?
- Analytical Techniques :
- ¹H/¹³C NMR : Characteristic signals include downfield shifts for the sulfonyl group (δ ~7.5–8.5 ppm for aromatic protons) and the bromine-substituted pyrrolo-pyridine core (δ ~8.3–8.4 ppm) .
- LC-MS : Monitors reaction progress and confirms molecular ion peaks (e.g., [M+H]+ at m/z 351.0 for C₁₃H₁₀BrN₂O₂S) .
- Elemental Analysis : Validates stoichiometry (e.g., C 44.47%, H 2.87%, Br 22.73%) .
Q. What safety protocols are critical when handling this compound?
- Precautions :
- Avoid ignition sources (P210) due to thermal instability .
- Use PPE (gloves, goggles) and work in a fume hood.
- Store in airtight containers at 2–8°C, away from moisture .
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions?
- Mechanistic Insight : The bromine at position 2 acts as a directing group, enabling selective functionalization at position 5 via palladium-catalyzed couplings (e.g., with arylboronic acids). Steric and electronic effects from the phenylsulfonyl group further modulate reactivity, favoring C–C bond formation at less hindered sites .
Q. What strategies enhance the FGFR inhibitory activity of derivatives based on this scaffold?
- Structure-Activity Relationship (SAR) :
- Position 3 : Introducing hydrogen-bond acceptors (e.g., nitriles) improves binding to the FGFR1 hinge region (e.g., IC₅₀ = 7–25 nM for compound 4h) .
- Position 5 : Bulky hydrophobic groups (e.g., trifluoromethyl) enhance interactions with the hydrophobic pocket near G485 .
- Sulfonyl Group : Removal or replacement with bioisosteres (e.g., amides) can reduce toxicity while maintaining potency .
Q. How do molecular docking studies inform the design of kinase inhibitors using this scaffold?
- Computational Modeling : Docking into FGFR1 (PDB: 3RH0) reveals key interactions:
- The pyrrolo-pyridine core forms a hydrogen bond with Ala564.
- The sulfonyl group stabilizes the DFG motif via van der Waals contacts.
- Bromine at position 2 occupies a hydrophobic subpocket, reducing off-target effects .
Q. What mechanisms drive apoptosis in cancer cells treated with derivatives of this compound?
- Biological Pathways :
- Caspase Activation : Derivatives induce caspase-3/7 cleavage, triggering apoptosis in 4T1 breast cancer cells .
- Survivin Downregulation : Reduced Thr34-phosphorylated survivin levels correlate with cell cycle arrest (G2/M phase) in mesothelioma models .
- Synergy with Taxanes : Co-treatment with paclitaxel enhances cytotoxicity via microtubule destabilization .
Notes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。